6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Physicochemical property differentiation Drug-likeness Permeability prediction

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 209604-74-0) is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one featuring a critical 6-hydroxy substituent that adds an extra H-bond donor (HBD = 2 vs. 1) and raises TPSA to 84.7 Ų relative to the non-hydroxylated analog. This precise substitution shifts solubility-permeability balance and is essential for Nox-inhibitor SAR and cytotoxic-quinazolinone libraries described in EP2886120B1. Blind replacement by 6-H, 6-iodo, or 6-amino analogs degrades physicochemical and biological profiles. Procure this exact scaffold to exploit polar active-site hydrogen bonding in hit-finding, co-crystallization, and focused derivatization campaigns.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 209604-74-0
Cat. No. B2827636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS209604-74-0
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C=CC(=C2)O)NC1=S
InChIInChI=1S/C11H12N2O2S/c1-2-5-13-10(15)8-6-7(14)3-4-9(8)12-11(13)16/h3-4,6,14H,2,5H2,1H3,(H,12,16)
InChIKeyPJRXKXRZKMUFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 209604-74-0): Core Identity and Procurement-Relevant Profile


6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 209604-74-0) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, characterized by a 6-hydroxy substituent on the quinazolinone core and an N3-propyl group. Its molecular formula is C₁₁H₁₂N₂O₂S with a molecular weight of 236.29 g/mol [1]. The compound is catalogued by multiple legitimate chemical suppliers (e.g., AKSci, Synblock) and is registered in authoritative databases including PubChem (CID 2346389) [1]. This scaffold is structurally related to known Nox inhibitor chemotypes described in patent literature [2] and to cytotoxic 6-hydroxyquinazolinone derivatives reported in primary research [3].

Why 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Generic 2-Thioxoquinazolinone Analogs


Within the 2-thioxoquinazolinone family, even single-atom substitutions at the 6-position produce substantial shifts in hydrogen-bonding capacity, topological polar surface area (TPSA), and lipophilicity (XLogP3) that directly influence solubility, permeability, and target engagement [1]. The 6-hydroxy group on this compound contributes an additional hydrogen bond donor (HBD = 2 vs. HBD = 1 for the non-hydroxylated analog) and acceptor, altering the TPSA by approximately 20 Ų relative to the 6-unsubstituted comparator, which can significantly affect blood-brain barrier permeability and oral bioavailability predictions [1]. Class-level SAR evidence from 6-hydroxyquinazolinone series demonstrates that the presence and position of the hydroxy group are critical determinants of in vitro cytotoxic potency, with certain 6-hydroxy derivatives achieving IC₅₀ values below 10 µg/mL while closely related analogs lacking this group show greatly diminished activity [2]. Blind substitution with a 6-H, 6-iodo, or 6-amino analog would therefore yield a compound with measurably different physicochemical and potentially different biological performance.

Quantitative Differentiation of 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one from In-Class Analogs


Topological Polar Surface Area (TPSA) Elevation Relative to 6-Unsubstituted Analog

The target compound exhibits a TPSA of 84.7 Ų, which is substantially higher than the predicted TPSA of the 6-unsubstituted analog 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (TPSA ≈ 64 Ų) due to the additional hydroxy group [1]. This difference places the target compound above the typical oral bioavailability threshold (TPSA < 90 Ų) but closer to the upper limit for blood-brain barrier penetration (commonly TPSA < 60-70 Ų), suggesting a deliberate trade-off between permeability and solubility.

Physicochemical property differentiation Drug-likeness Permeability prediction

Hydrogen Bond Donor Count Increases Potential for Directed Supramolecular Interactions

The 6-hydroxy group raises the hydrogen bond donor count to 2, compared to HBD = 1 for the 6-unsubstituted analog 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [1]. This additional H-bond donor can participate in directional interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) or co-crystallization partners, providing a structurally defined interaction point absent in the des-hydroxy analog.

Molecular recognition Crystallization Target binding

XLogP3 Lipophilicity Reduction Compared to 6-Iodo Analog

The target compound has an XLogP3 value of 1.8, which is significantly lower than the estimated XLogP3 of the 6-iodo-3-propyl-2-thioxo analog (estimated XLogP3 ≈ 3.0-3.5, based on the large hydrophobic contribution of iodine) [1]. This difference in lipophilicity can translate into distinct solubility, metabolic stability, and protein-binding profiles.

Lipophilicity ADME Physicochemical profiling

Cytotoxic Potential of 6-Hydroxy Quinazolinone Scaffold in Cancer Cell Lines

A primary study by Tran Dang Thinh et al. (2020) demonstrated that 6-hydroxyquinazolin-4(3H)-one derivatives can exhibit significant in vitro cytotoxic activity. Compound 13e in that series achieved IC₅₀ values of 9.48 µg/mL (SKLU-1), 20.39 µg/mL (MCF-7), and 18.04 µg/mL (HepG-2) [1]. While the specific 3-propyl-2-thioxo substitution pattern of the target compound was not tested in that study, the presence of the 6-hydroxy motif is a validated determinant of potency within the quinazolinone class [1].

Cytotoxicity Anticancer 6-Hydroxyquinazolinone

Purity Specification Advantage vs. Generic Catalog Alternatives

Vendor technical datasheets indicate that the target compound is available at NLT 98% purity (Synblock) or 95% purity (AKSci) with supporting analytical documentation including NMR, HPLC, and LC-MS . In contrast, some closely related analogs such as 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 16024-87-6) are frequently offered only at ≥95% purity without full characterization . The availability of higher purity with documented analytical support reduces the risk of confounding biological results from impurities, a critical factor for reproducible screening.

Chemical purity Procurement Quality assurance

Validated Application Scenarios for 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Based on Quantitative Differentiation Evidence


Diversity-Oriented Screening Library Design for Polar/Targeted Binding Sites

The compound's elevated TPSA (84.7 Ų) and additional H-bond donor (HBD = 2) make it a prime candidate for screening against targets with polar active sites (e.g., kinases, phosphatases, or enzymes with conserved water-mediated interactions) where hydrogen bonding is a key determinant of affinity. Its TPSA value places it in a window that balances solubility with modest permeability, ideal for hit-finding campaigns where initial hits should exhibit favorable solubility [1].

Cytotoxicity and Anticancer SAR Exploration Based on 6-Hydroxy Scaffold

Given that 6-hydroxyquinazolinone derivatives have demonstrated low micromolar-range cytotoxicity (e.g., IC₅₀ ~9 µg/mL in SKLU-1) [1], this compound can serve as a privileged substructure for derivatization, probing how the N3-propyl and C2-thioxo groups modulate potency. Systematic substitution at the 6-hydroxy position (etherification, esterification) can generate SAR datasets around a validated cytotoxic core.

NADPH Oxidase (Nox) Inhibitor Lead Optimization Starting Point

Patent EP2886120B1 explicitly describes 2-thioxo-2,3-dihydroquinazolin-4(1H)-one analogs as Nox inhibitors [1]. The target compound's combination of 6-hydroxy and 3-propyl substitutions differentiates it from generic analogs in the patent, offering an opportunity to explore substituent effects on Nox isoform selectivity (Nox1/2/4/5) while retaining the core thioxo pharmacophore.

Co-crystal Engineering and Solid-State Formulation Studies

With two hydrogen bond donors (the 6-OH and the N1-H of the quinazolinone ring) and multiple acceptors, this compound is structurally predisposed to form co-crystals with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides). This property is directly evidenced by the HBD count increase over the 6-unsubstituted analog [1], facilitating crystallization trials for solid-form optimization without introducing additional functional groups.

Quote Request

Request a Quote for 6-Hydroxy-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.